molecular formula C10H11NO2 B3024364 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid CAS No. 46185-24-4

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Cat. No.: B3024364
CAS No.: 46185-24-4
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (CAS No. 46185-24-4) is a conformationally constrained bicyclic compound featuring a tetrahydroquinoline scaffold with a carboxylic acid substituent at the 2-position. It is structurally analogous to pipecolic acid, a non-proteinogenic amino acid, but with enhanced rigidity due to the fused benzene ring . Its constrained structure enables unique interactions with biological targets, making it valuable in drug design .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
THQCA serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise in treating neurological disorders, demonstrating enhanced drug efficacy and safety profiles. For instance, modifications of THQCA have led to the development of drugs targeting specific receptors involved in neuropharmacology .

Case Study: Quinapril
One notable application is the substitution of THQCA for proline in the synthesis of enalapril, resulting in the approved drug quinapril. This modification illustrates how THQCA can influence the biological activity of peptide-based drugs .

Biochemical Research

Enzyme Inhibition and Receptor Interactions
THQCA is utilized in studies investigating enzyme inhibition and receptor interactions. Its structural characteristics allow researchers to explore complex biological processes and develop peptidomimetics that can effectively mimic natural peptides .

Applications in Peptide Design
The compound's ability to act as a rigid analogue of proline makes it a valuable tool in designing peptides with enhanced stability and activity. Its incorporation into peptide structures has been shown to improve binding affinity and selectivity towards target enzymes .

Material Science

Novel Polymers and Materials
In material science, THQCA is being explored for its potential to create novel polymers with unique properties such as increased durability and flexibility. The compound's chemical structure allows for modifications that can enhance material performance in various applications .

Analytical Chemistry

Chromatographic Standards
THQCA acts as a standard in chromatographic methods, facilitating the accurate quantification of related compounds in complex mixtures. Its use in analytical chemistry underscores its importance in ensuring the reliability of experimental results .

Cosmetic Formulations

Antioxidant Properties
Recent investigations have highlighted THQCA's antioxidant properties, making it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin. This application reflects the compound's versatility beyond traditional pharmaceutical contexts .

Summary Table of Applications

Application AreaDescriptionNotable Case Studies/Examples
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersQuinapril (from enalapril)
Biochemical ResearchInvestigates enzyme inhibition and receptor interactionsPeptidomimetics design
Material ScienceDevelopment of novel polymers with enhanced propertiesOngoing research into polymer applications
Analytical ChemistryStandard for chromatographic methodsQuantification of related compounds
Cosmetic FormulationsAntioxidant properties suitable for skincare productsInvestigations into skincare formulations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of tetrahydroquinoline and tetrahydroisoquinoline derivatives are highly dependent on the position of substituents, particularly the carboxylic acid group. Below is a detailed comparison:

Positional Isomers of Tetrahydroquinoline Carboxylic Acids

Compound Name CAS Number Substituent Position Key Features/Applications Reference
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid 46185-24-4 2 Pipecolic acid analogue; used in peptide synthesis and enzyme inhibition studies. Exhibits rigidity ideal for probing receptor binding sites .
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid 1187931-92-5 3 Less common isomer; primarily studied as a hydrochloride salt for coordination chemistry and metal-binding applications .
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid 5382-49-0 6 Positional isomer with applications in biochemical research; often used as a precursor for fluorescent probes .
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid - 8 Structural analog of helquinoline (a natural antibiotic); studied for antimicrobial activity .

Tetrahydroisoquinoline Carboxylic Acid Derivatives

Tetrahydroisoquinoline (TIQ) derivatives differ in the fusion position of the benzene ring (isoquinoline vs. quinoline) and substituent placement:

Compound Name CAS Number Substituent Position Key Features/Applications Reference
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid - 1 Conformationally constrained pipecolic acid analog; explored for CNS-targeting drugs due to blood-brain barrier permeability .
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) 74163-81-8 3 Phenylalanine (Phe) analogue; widely used in peptide design to enhance metabolic stability and receptor selectivity. Critical in angiotensin-converting enzyme (ACE) inhibitors .
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid - 4 Rarely studied; limited data on biological activity .

Functional and Pharmacological Differences

  • Rigidity and Binding Affinity: The 2-carboxylic acid tetrahydroquinoline derivative exhibits greater rigidity compared to its isoquinoline counterparts, enhancing its utility in probing sterically constrained enzyme active sites . In contrast, Tic (3-carboxylic acid tetrahydroisoquinoline) mimics Phe and is leveraged in peptide therapeutics to resist proteolytic degradation .
  • Biological Activity: Analgesic Activity: Simple tetrahydroquinoline derivatives (e.g., 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline) show analgesic properties, though the 2-carboxylic acid variant itself is primarily a structural tool . Antimicrobial Potential: The 8-carboxylic acid derivative, as a helquinoline analog, demonstrates antibiotic activity against Gram-positive bacteria . Enzyme Inhibition: Tic derivatives are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), a target in hypertension and neurological disorders .

Biological Activity

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQCA) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies highlighting its efficacy in various medical applications.

THQCA and its derivatives exhibit biological activity through multiple mechanisms:

  • NF-κB Inhibition : THQCA has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is significant because NF-κB plays a crucial role in inflammation and cancer progression. Novel derivatives of THQCA were synthesized and tested, with some exhibiting IC50 values as low as 0.70 μM against human cancer cell lines, indicating strong cytotoxicity and potential as anti-cancer agents .
  • MCL-1 Inhibition : Recent studies have reported the development of sulfonylated derivatives of tetrahydroquinoline that act as inhibitors of MCL-1, a protein implicated in the survival of cancer cells. The overexpression of MCL-1 is associated with resistance to chemotherapy, making these inhibitors valuable in cancer treatment .
  • NMDA Receptor Antagonism : THQCA has been shown to act on the NMDA receptor complex by binding to the strychnine-insensitive glycine site. This action can provide neuroprotective effects against excitotoxicity associated with various neurodegenerative diseases .

Cytotoxicity Against Cancer Cell Lines

A study synthesized several derivatives of THQCA and evaluated their cytotoxic effects on various human cancer cell lines such as NCI-H23 and MDA-MB-231. The results indicated that compounds like 6g exhibited significantly higher cytotoxicity compared to standard treatments, showcasing their potential as anti-cancer agents. The detailed results are summarized in Table 1 below:

CompoundIC50 (μM)Cancer Cell Line
4a60NCI-H23
5e1.4MDA-MB-231
6f0.90ACHN
6g0.70PC-3
6h2.7HCT 15

Table 1: Cytotoxicity of THQCA Derivatives Against Human Cancer Cell Lines

Neuroprotective Effects

In preclinical studies, THQCA demonstrated neuroprotective properties by inhibiting NMDA-induced convulsions in animal models. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease . The compound's ability to modulate excitatory neurotransmission may help reduce neuronal damage caused by overactivation of glutamate receptors.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how do they address stereochemical control?

  • Methodological Answer : The compound is synthesized via cyclization reactions such as the Diels-Alder reaction, Povarov reaction, or domino reactions using catalysts like Lewis acids (e.g., Yb(OTf)₃) or ionic liquids. For example, acidic ionic liquids (e.g., [NMPH]H₂PO₄) offer high catalytic efficiency, reusability (≥5 cycles), and reduced isomer mixtures compared to traditional acids like H₃PO₄ . Stereochemical control remains challenging, as many methods yield cis/trans isomer mixtures. Optimization involves chiral catalysts or post-synthetic resolution techniques.

Q. How is the conformational constraint of this compound structurally validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are key for confirming the rigid bicyclic structure. Mass spectrometry (HRMS) and chiral HPLC validate purity and enantiomeric excess. For derivatives like tert-Boc-protected analogs, FT-IR and ¹³C NMR distinguish carbonyl and carboxylate groups .

Q. What biological roles have been identified for this compound, and what in vitro/in vivo models are used to assess its activity?

  • Methodological Answer : The compound is a conformationally constrained analogue of pipecolic acid and phenylalanine, influencing receptor binding and enzyme inhibition . Biological assays include antimicrobial susceptibility tests (e.g., MIC determination against E. coli), analgesic activity models (e.g., tail-flick test in rodents), and tissue-irrigation studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Emergency measures include flushing eyes with water (15+ minutes) and using dry chemical extinguishers for fires. Storage requires airtight containers in dry, cool conditions .

Advanced Research Questions

Q. What strategies enhance enantiomeric excess in synthesizing this compound derivatives for pharmaceutical use?

  • Methodological Answer : Modified Pictet-Spengler reactions with chiral auxiliaries or catalysts (e.g., InCl₃) improve stereoselectivity. Recrystallization of intermediates (e.g., tert-Boc-protected derivatives) can elevate enantiomeric excess to >99% . Asymmetric hydrogenation or enzymatic resolution are alternatives .

Q. How can researchers resolve contradictions in catalytic efficiency data between ionic liquids and traditional catalysts for tetrahydroquinoline synthesis?

  • Methodological Answer : Comparative kinetic studies under standardized conditions (temperature, solvent, substrate ratio) are critical. For example, [NMPH]H₂PO₄ shows higher turnover frequency than H₃PO₄ but may require longer reaction times for full conversion. Reusability studies (≥5 cycles) and isomer ratio analysis (via GC-MS or HPLC) clarify performance trade-offs .

Q. What mechanistic insights explain the pharmacological activity of this compound in tissue-irrigating solutions?

  • Methodological Answer : The compound’s zwitterionic structure mimics endogenous amino acids, stabilizing cell membranes during ischemia-reperfusion. In vitro models (e.g., Langendorff heart perfusion) show reduced lactate dehydrogenase (LDH) leakage, indicating cytoprotection .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s bioactivity and metabolic stability?

  • Methodological Answer : Bromo- or chloro-substituted derivatives (e.g., 6-Bromo-2-oxo-tetrahydroquinoline-4-carboxylic acid) exhibit enhanced antimicrobial activity but may reduce solubility. Methylation at the 1-position increases metabolic stability in hepatic microsome assays . SAR studies require combinatorial libraries and ADMET profiling .

Q. What green chemistry approaches optimize the sustainability of tetrahydroquinoline-2-carboxylic acid synthesis?

  • Methodological Answer : Ionic liquid-catalyzed reactions reduce waste and energy use. Solvent-free conditions or water-mediated cyclizations improve E-factors. Lifecycle assessments (LCAs) compare the environmental impact of [NMPH]H₂PO₄ vs. metal catalysts .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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